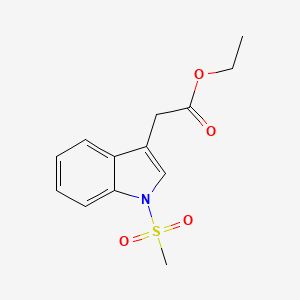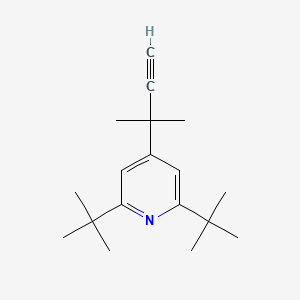![molecular formula C13H30NO2PS B12562551 S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate CAS No. 188916-65-6](/img/structure/B12562551.png)
S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its potential use in nerve agent research and other specialized chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonochloridothioate with 2-(dibutylamino)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{O-ethyl methylphosphonochloridothioate} + \text{2-(dibutylamino)ethanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioate group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield the corresponding phosphate derivative, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate has several scientific research applications:
Chemistry: It is used in the study of organophosphorus chemistry and reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, particularly in the context of nerve agent research.
Medicine: Research explores its potential therapeutic applications and toxicity.
Industry: It is used in the development of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate involves its interaction with specific molecular targets. In the context of nerve agent research, it is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and potential toxic effects.
Comparación Con Compuestos Similares
- S-[2-(Dimethylamino)ethyl] O-ethyl methylphosphonothioate
- O-ethyl S-2-dimethylaminoethyl methylphosphonothiolate
Comparison: S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate is unique due to its specific dibutylaminoethyl group, which distinguishes it from similar compounds like S-[2-(Dimethylamino)ethyl] O-ethyl methylphosphonothioate
Propiedades
Número CAS |
188916-65-6 |
|---|---|
Fórmula molecular |
C13H30NO2PS |
Peso molecular |
295.42 g/mol |
Nombre IUPAC |
N-butyl-N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]butan-1-amine |
InChI |
InChI=1S/C13H30NO2PS/c1-5-8-10-14(11-9-6-2)12-13-18-17(4,15)16-7-3/h5-13H2,1-4H3 |
Clave InChI |
VIHLSMMOLJJXCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCSP(=O)(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


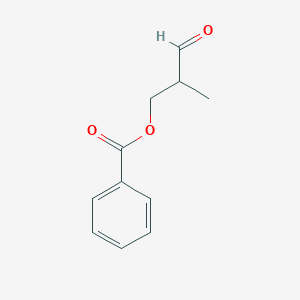
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)


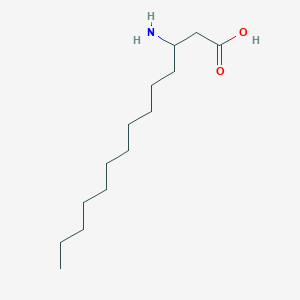
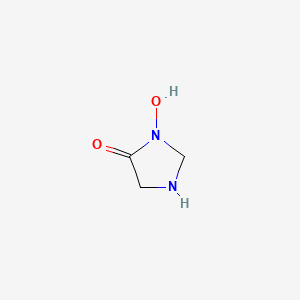
![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
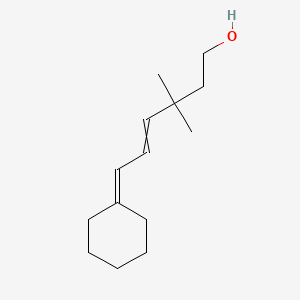
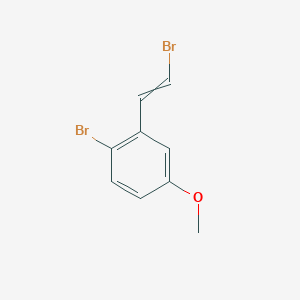
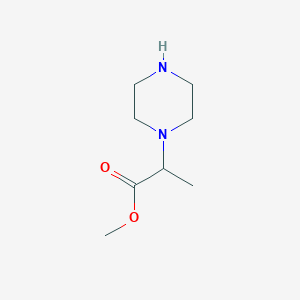
![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)

